![molecular formula C11H7N3O2 B11889890 1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino- CAS No. 209533-66-4](/img/structure/B11889890.png)
1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is a heterocyclic compound that features a quinoline core fused with a dioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of 6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
科学的研究の応用
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
- 6-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde
Uniqueness
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
209533-66-4 |
|---|---|
分子式 |
C11H7N3O2 |
分子量 |
213.19 g/mol |
IUPAC名 |
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-4-7-1-6-2-9-10(16-5-15-9)3-8(6)14-11(7)13/h1-3H,5H2,(H2,13,14) |
InChIキー |
HLYDXNRVWCEUNC-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



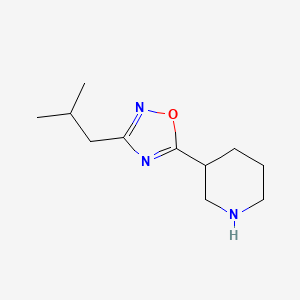

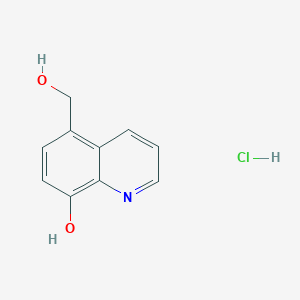
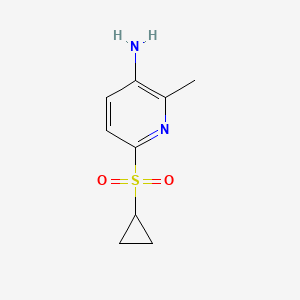
![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)
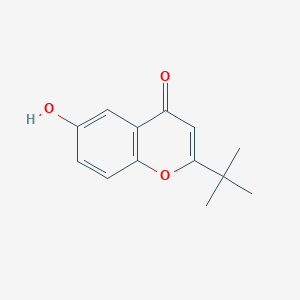
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
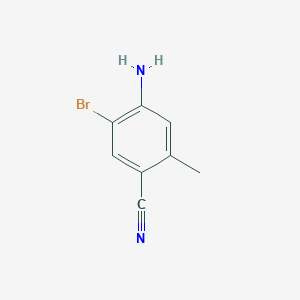
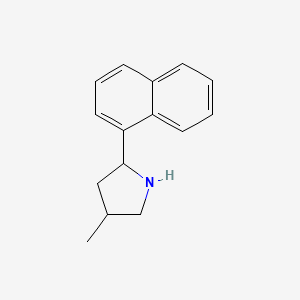
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)

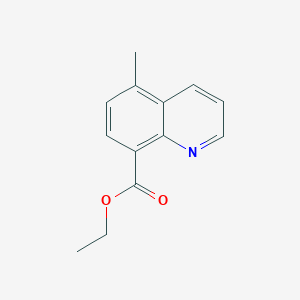
![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
